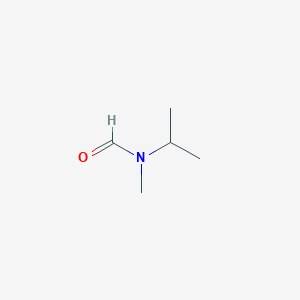

N-isopropyl-N-methylformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

Photo-Oxidation

Scientific Research Applications

Interstellar Chemistry and Astrobiology

- N-methylformamide has been studied for its significance in interstellar pre-biotic chemistry. Its peptide bond is crucial for linking amino acids in proteins. The complex rotational spectrum of N-methylformamide was extensively characterized to aid in its interstellar detection, suggesting its role in the chemical evolution of the universe (Belloche et al., 2017).

Bioengineering and Biomedical Applications

- Poly(N-isopropyl acrylamide) (pNIPAM) substrates, related to N-isopropyl-N-methylformamide, have been utilized extensively in bioengineering applications, particularly for the nondestructive release of biological cells and proteins. This material finds applications in studying the extracellular matrix, cell sheet engineering, tissue transplantation, and other bioadhesion studies (Cooperstein & Canavan, 2010).

Material Science and Sensing Applications

- A bimetallic lanthanide metal–organic framework (LMOF) has been designed for monitoring N-methylformamide, an industrially relevant solvent. The sensor exhibits strong fluorescence and can serve as a logic gate for detecting NMF, indicating its potential for intelligent solvent diagnostics (Qin et al., 2018).

Polymer Science and Controlled Polymerization

- Poly(N-isopropyl acrylamide), closely related to this compound, has been studied for drug delivery applications. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been achieved, indicating its potential in creating tailored polymers for various applications (Convertine et al., 2004).

Molecular Structure and Photochemistry

- The structure of N-methylformamide in its liquid state has been investigated through neutron diffraction studies and simulations, revealing insights into its molecular arrangement and hydrogen bonding, critical for understanding its physical and chemical properties (Cordeiro & Soper, 2009).

Biomonitoring and Environmental Safety

- Luminescent Eu3+ functionalized metal organic frameworks (Eu(III)@MOF-1) have been developed for detecting N-methylformamide, a biomarker for DMF intoxication. This method offers high selectivity and sensitivity, making it a potential tool for monitoring DMF exposure in occupational settings (Sun & Yan, 2018).

Future Directions

Properties

IUPAC Name |

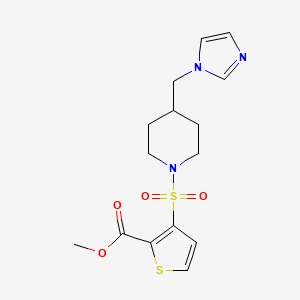

N-methyl-N-propan-2-ylformamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)6(3)4-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTLKYRAZWGBDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B2650608.png)

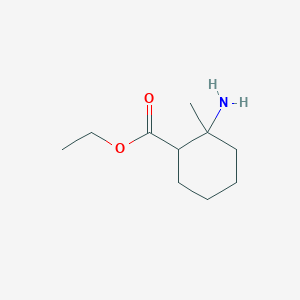

![4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B2650610.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2650616.png)

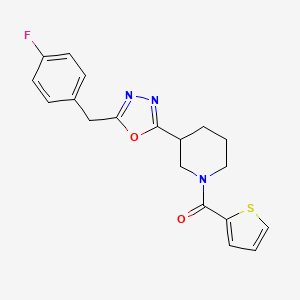

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2650620.png)

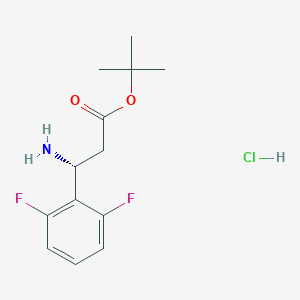

![N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650623.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2650624.png)